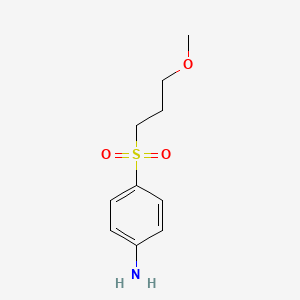

4-(3-Methoxypropanesulfonyl)aniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(3-methoxypropylsulfonyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-14-7-2-8-15(12,13)10-5-3-9(11)4-6-10/h3-6H,2,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPNTHKVBBORLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCS(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 4 3 Methoxypropanesulfonyl Aniline and Its Analogues

Direct Synthetic Routes to 4-(3-Methoxypropanesulfonyl)aniline

A direct synthesis of this compound can be envisioned through the formation of the carbon-sulfur bond on a pre-functionalized benzene (B151609) ring, followed by the introduction or modification of the amino group.

Optimization of Reaction Pathways and Yields

For the Friedel-Crafts sulfonylation, careful control of the reaction temperature is crucial to minimize the formation of undesired isomers and byproducts. The choice of Lewis acid catalyst and its stoichiometry can also significantly influence the regioselectivity and yield.

| Step | Reaction | Key Optimization Parameters |

| 1 | Williamson Ether Synthesis of 3-methoxy-1-propanethiol | Temperature, solvent, stoichiometry of reactants |

| 2 | Oxidative Chlorination of 3-methoxy-1-propanethiol | Oxidizing agent, reaction temperature, solvent |

| 3 | Friedel-Crafts Sulfonylation of Nitrobenzene | Lewis acid catalyst, temperature, solvent, reaction time |

| 4 | Reduction of 4-(3-methoxypropanesulfonyl)nitrobenzene | Reducing agent, catalyst, temperature, pressure (for hydrogenation) |

General Synthetic Approaches Applicable to Aniline (B41778) Derivatives Relevant to this compound

The synthesis of the aniline moiety is a cornerstone of organic chemistry, and several general methods can be applied to prepare derivatives analogous to this compound.

Reductive Amination of Nitroaromatic Precursors

The reduction of a nitroaromatic compound is one of the most common and reliable methods for the synthesis of anilines. As discussed in the context of the direct synthesis of this compound, the precursor, 4-(3-methoxypropanesulfonyl)nitrobenzene, would be subjected to reduction. A variety of reducing agents can be employed, each with its own advantages and limitations.

Common Reducing Agents for Nitroarenes:

| Reducing Agent | Conditions | Advantages | Disadvantages |

| H₂/Pd/C | Catalytic hydrogenation, often at elevated pressure | High yields, clean reaction | Can reduce other functional groups (e.g., alkenes, alkynes) |

| Fe/HCl or Fe/AcOH | Metal in acidic medium | Inexpensive, effective | Requires stoichiometric amounts of metal, acidic conditions |

| SnCl₂/HCl | Metal salt in acidic medium | Milder than Fe/HCl, good for sensitive substrates | Generates tin waste |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | Mild, can be selective | Can sometimes lead to over-reduction |

| Transfer Hydrogenation | e.g., Ammonium formate, Pd/C | Mild conditions, avoids high pressure H₂ | Can be slower than direct hydrogenation |

The chemoselectivity of the reduction is crucial when other reducible functional groups are present in the molecule. The sulfone group in 4-(3-methoxypropanesulfonyl)nitrobenzene is generally stable under many nitro reduction conditions.

Nucleophilic Aromatic Substitution in Aniline Synthesis

Nucleophilic aromatic substitution (SNA_r) offers another pathway to aniline derivatives, particularly when the aromatic ring is activated by electron-withdrawing groups. In the context of synthesizing analogs of this compound, one could envision a scenario where a leaving group (e.g., a halogen) at the para position of a benzene ring bearing the 3-methoxypropanesulfonyl group is displaced by an amine or an ammonia (B1221849) equivalent.

For this reaction to be effective, the aromatic ring must be sufficiently electron-deficient. The sulfonyl group itself is an electron-withdrawing group, which would activate the ring towards nucleophilic attack. The reaction typically requires a strong nucleophile and often elevated temperatures.

Molecular Rearrangement Reactions in Aromatic Amine Synthesis

Certain molecular rearrangement reactions can also be employed to synthesize aromatic amines. While perhaps less direct for the specific target of this compound, these methods are valuable in the broader context of aniline synthesis.

One such reaction is the Hofmann rearrangement , where a primary amide is treated with bromine and a strong base to yield a primary amine with one less carbon atom. Another related reaction is the Curtius rearrangement , which involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be hydrolyzed to a primary amine. A third example is the Beckmann rearrangement , where an oxime is converted to an amide, which can then be hydrolyzed to an amine. These rearrangements are particularly useful for accessing anilines from carboxylic acid derivatives.

Novel Synthetic Strategies for Derivatization

Modern synthetic chemistry continually seeks to develop more efficient and sustainable methods for the construction of complex molecules. For the derivatization of aniline compounds like this compound, one-pot procedures and microwave-assisted synthesis represent two powerful strategies that have gained significant traction.

One-Pot Synthetic Procedures for Aniline-Derived Heterocycles

For instance, aniline derivatives can be readily converted into various heterocyclic systems such as triazoles, pyrazoles, and quinazolinones in a one-pot fashion. A notable example is the synthesis of 1,2,4-triazolidine-3,5-diones (urazoles) from anilines. This process can involve a three-step sequence in a single vessel, starting with the reaction of an aniline with ethyl chloroformate, followed by reaction with ethyl carbazate, and subsequent cyclization to yield the urazole (B1197782) derivative. This method avoids the use of toxic reagents and simplifies the synthetic process significantly.

The following table summarizes representative examples of one-pot syntheses of heterocycles from aniline or sulfonamide precursors, illustrating the types of transformations that could be applied to this compound.

| Starting Material | Reagents | Product Heterocycle | Yield (%) | Reference |

| Various Anilines | Ethyl Chloroformate, Ethyl Carbazate | 1,2,4-Triazolidine-3,5-diones | 28-92 | [Source for Urazole Synthesis] |

| 4-Aminobenzenesulfonamide | Acrylic Acid, then various reagents | Pyrazoles, Triazoles, Oxadiazoles | 62-88 | [Source for Sulfonamide-Heterocycles] |

| Isatoic Anhydride (B1165640), Primary Amines | Orthoesters, (NH₄)₂HPO₄ | 2,3-Disubstituted-(3H)-quinazolin-4-ones | High | [Source for Quinazolinones Synthesis] |

These examples demonstrate the feasibility of converting an aniline moiety, such as that in this compound, into more complex heterocyclic structures through efficient one-pot methodologies.

Microwave-Assisted Synthesis in Aniline Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis. By utilizing microwave irradiation to rapidly and efficiently heat reaction mixtures, MAOS can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purities compared to conventional heating methods.

The synthesis of sulfonamides and the derivatization of anilines are particularly amenable to microwave assistance. For example, the synthesis of sulfonamides directly from sulfonic acids or their salts can be achieved under microwave irradiation, avoiding the need to first convert the sulfonic acid to a more reactive sulfonyl chloride. This process typically involves an activating agent and is completed in a matter of minutes.

Furthermore, the derivatization of anilines to form various heterocyclic structures is well-documented in the context of microwave chemistry. The synthesis of quinazoline (B50416) derivatives, for instance, can be significantly accelerated. Classically, the reaction of a 4-chloroquinazoline (B184009) with an aniline might require refluxing for 12 hours, whereas under microwave irradiation, similar reactions can be completed in as little as 20 minutes with high yields.

Below is a data table showcasing examples of microwave-assisted reactions involving anilines or the formation of sulfonamides, which are representative of the transformations applicable to this compound.

| Reaction Type | Reactants | Product Type | Reaction Time | Yield (%) | Reference |

| Sulfonamide Synthesis | Sulfonic acids/salts, Amines | Sulfonamides | 10-20 min | High | [Source for MW Sulfonamide Synthesis] |

| Quinazoline Synthesis | 4-Chloroquinazoline, Aryl heterocyclic amines | N-Arylheterocyclic substituted-4-aminoquinazolines | 20 min | High | [Source for MW Quinazoline Synthesis] |

| Azo Dye Synthesis | Nitroarenes, Aniline derivatives | Unsymmetrical azo dyes | Few minutes | up to 97 | [Source for MW Azo Dye Synthesis] |

| Pyrazoline Synthesis | para-Hydrazinobenzenesulfonamide hydrochloride, Chalcones | 1,3,5-Trisubstituted pyrazolines | 7 min | High | [Source for MW Pyrazoline Synthesis] |

The application of these novel synthetic strategies to this compound opens up avenues for the rapid and efficient generation of a diverse library of derivatives for further investigation in various scientific fields.

Chemical Reactivity and Derivatization Studies of 4 3 Methoxypropanesulfonyl Aniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring System

Electrophilic aromatic substitution (EAS) represents a cornerstone of arene chemistry. For 4-(3-Methoxypropanesulfonyl)aniline, the primary sites for substitution are the carbon atoms at positions 3 and 5, which are ortho to the strongly activating amino group.

Aromatic sulfonation involves the introduction of a sulfonic acid (-SO₃H) group onto the aromatic ring, typically using concentrated or fuming sulfuric acid wikipedia.org. For anilines, the reaction often yields aminobenzenesulfonic acids. In the case of this compound, direct sulfonation would be expected to occur at the 3-position, yielding 4-amino-2-(3-methoxypropylsulfamoyl)benzenesulfonic acid.

However, the reaction conditions are critical. In highly acidic media, the amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director. Since the sulfonamide group is already present at position 1, the anilinium ion at position 4 would direct the incoming electrophile to position 2 (or 6), which is meta to the anilinium ion and ortho to the sulfonamide group. Therefore, careful control of pH is essential to achieve selective sulfonation. The reversibility of sulfonation can also be exploited as a strategy to introduce the group as a temporary protecting or directing entity wikipedia.org.

The nitration of anilines is often complicated by the high reactivity of the ring, which can lead to over-nitration and oxidation by the strong nitric acid/sulfuric acid medium. Furthermore, the acidic conditions convert the activating amino group into a deactivating, meta-directing anilinium ion. This typically results in a significant proportion of the meta-nitro product alongside the expected ortho and para isomers.

To circumvent these issues, a common strategy involves the protection of the amino group via acylation. For instance, by first converting the aniline to an acetanilide (B955), the reactivity of the ring is moderated, and the bulky acetylamino group sterically favors para-substitution. Following nitration, the acetyl group can be removed by hydrolysis to regenerate the amino group. Applying this to this compound, the process would involve:

Acylation of the amino group to form N-(4-(3-methoxypropanesulfonyl)phenyl)acetamide.

Nitration of the acetanilide derivative, which would selectively yield N-(3-nitro-4-(3-methoxypropanesulfonyl)phenyl)acetamide.

Hydrolysis of the amide to give 3-nitro-4-(3-methoxypropanesulfonyl)aniline.

The aniline ring is highly activated towards electrophilic halogenation (chlorination, bromination, iodination). The reaction with unprotected anilines is often so rapid that it is difficult to stop at monosubstitution, frequently leading to 2,4,6-trihalo products. For this compound, where the para position is blocked, halogenation would be expected to rapidly produce the 3,5-dihalo derivative.

Achieving selective monohalogenation requires moderating the reactivity of the amino group, typically through N-acetylation, as discussed for nitration. Research on the halogenation of other sulfonamides has demonstrated the efficacy of this approach. For example, a green protocol for the selective oxidative halogenation of acetanilides and sulfonamides using sodium halides (NaX) and Oxone as an oxidant has been developed, yielding monohalogenated products under controlled conditions researchgate.net. This method could likely be adapted for the selective halogenation of the N-acetylated derivative of this compound.

| Halogenating System | Substrate Type | Outcome | Reference |

| NaX (X=Cl, Br, I) / Oxone | Acetanilides, Sulfonamides | Selective monohalogenation | researchgate.net |

Acylation Reactions for Amide Formation and Amino Group Protection

The acylation of the primary amino group in this compound is a fundamental transformation. This reaction is not only crucial for protecting the amino group and moderating its reactivity during electrophilic aromatic substitution, but it is also a key step in synthesizing a wide range of biologically active compounds. The reaction typically involves treating the aniline with an acylating agent such as an acid chloride or acid anhydride (B1165640) in the presence of a base.

Studies on related 4-aminobenzenesulfonamide derivatives have shown that the amino group can be readily acylated. For example, a series of anticonvulsant compounds were synthesized by acylating 4-aminobenzenesulfonamide with various branched-chain aliphatic acid chlorides nih.gov.

Table 1: Examples of Acylation Reactions on Related 4-Aminobenzenesulfonamides

| Acylating Agent | Base | Product Structure | Reference |

|---|---|---|---|

| Isovaleryl chloride | Pyridine | 4-(3-methylbutanamido)benzenesulfonamide | nih.gov |

| 2-Ethylhexanoyl chloride | Pyridine | 4-(2-ethylhexanamido)benzenesulfonamide | nih.gov |

| 2-Propylpentanoyl chloride | Pyridine | 4-(2-propylpentanamido)benzenesulfonamide | nih.gov |

These examples strongly suggest that this compound would react similarly with a variety of acylating agents to form the corresponding N-acylated derivatives.

Alkylation Reactions of the Amino Group

Alkylation of the amino group of anilines can be achieved using alkyl halides or via reductive amination. This modification is important in the synthesis of pharmaceutical compounds. Research on related aminobenzenesulfonamides provides insight into the potential alkylation reactions of this compound. For example, derivatives of 4-aminobenzenesulfonamide have been alkylated with 3-chloropropiophenone (B135402) to produce compounds like 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide, which served as a scaffold for novel carbonic anhydrase inhibitors nih.gov. Another study showed the reaction of 4-aminobenzenesulfonamide with itaconic acid, which results in the alkylation of the amino group to form a pyrrolidine-carboxylic acid derivative nih.gov.

Table 2: Examples of Alkylation Reactions on the Amino Group of Related 4-Aminobenzenesulfonamides

| Alkylating Agent | Reaction Type | Product Type | Reference |

|---|---|---|---|

| 3-Chloropropiophenone | Nucleophilic Substitution | N-(3-oxo-3-phenylpropyl) derivative | nih.gov |

These studies indicate that the amino group of this compound is sufficiently nucleophilic to participate in various alkylation reactions, leading to diverse secondary amine derivatives.

Oxidative Transformations of the Aniline Moiety

The aniline functional group is susceptible to oxidation, which can lead to a variety of products including nitrosobenzenes, nitrobenzenes, azoxybenzenes, azobenzenes, and polymeric materials, depending on the oxidant and reaction conditions. The oxidation of anilines is a key process in the formation of conducting polymers like polyaniline and in the metabolic pathways of many xenobiotics.

While specific oxidative studies on this compound are not available, research on the enzymatic oxidation of the structurally related carcinogen 4-aminobiphenyl (B23562) provides a relevant model. The oxidation of 4-aminobiphenyl by horseradish peroxidase and hydrogen peroxide proceeds via a one-electron oxidation mechanism to form a nitrogen-centered free radical nih.gov. This reactive intermediate can then undergo radical-radical coupling to form the dimer 4,4'-azobis(biphenyl) as the major product nih.gov. It is plausible that the aniline moiety in this compound would undergo a similar one-electron oxidation under peroxidase or other single-electron oxidant conditions, leading to the formation of the corresponding azo dimer.

Reactions Involving the Sulfonyl Group and its Influence on Reactivity

There is no available research data concerning the specific reactions of the 3-methoxypropanesulfonyl group attached to the aniline ring. In broader terms, the reactivity of arylsulfonyl groups is well-documented, but extrapolating this to the specific substrate without experimental evidence would be speculative. The sulfonyl group is generally a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta-position relative to the sulfonyl group. However, the presence of the activating amino group (an ortho-, para-director) complicates predictions of reactivity. The interplay between the activating amino group and the deactivating sulfonyl group would require specific experimental study to determine the precise outcomes of various reactions.

General reactions of anilines are extensive, though the high reactivity of the amino group often necessitates the use of a protecting group, such as an acetyl group, to prevent side reactions during electrophilic aromatic substitution. Without specific studies on this compound, it is impossible to provide accurate details on its behavior in such reactions.

Cyclization and Heterocycle Formation from this compound Precursors

The use of this compound as a starting material for the synthesis of heterocyclic compounds has not been reported in the scientific literature. Cyclization reactions typically require specific functional groups to be present on the precursor molecule that can react intramolecularly to form a ring. While the aniline nitrogen is a nucleophile, its direct participation in cyclization would depend on reactions involving other parts of the molecule or the introduction of other reactive functional groups, for which no studies exist for this specific compound.

No published methods or research findings describe the synthesis of substituted bicyclic heterocycles using this compound as a precursor. The construction of bicyclic systems requires specific and often multi-step synthetic strategies, none of which have been applied to or reported for this compound.

A search of the chemical literature yielded no information on the formation of triazolidinedione derivatives from this compound. The synthesis of the triazolidinedione ring system typically involves precursors that are structurally distinct from this aniline derivative.

There are no studies available that document the use of this compound in the synthesis or investigation of phenazine (B1670421) analogues. Phenazine synthesis generally involves the oxidative cyclization of ortho-phenylenediamines or related precursors. While anilines can be starting points for creating such precursors, the specific pathway from this compound to a phenazine structure has not been explored or reported.

Advanced Computational and Theoretical Investigations on 4 3 Methoxypropanesulfonyl Aniline

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations offer profound insights into the intrinsic electronic properties of a molecule, which in turn govern its reactivity and intermolecular interactions. For 4-(3-Methoxypropanesulfonyl)aniline, density functional theory (DFT) calculations, a workhorse of computational chemistry, have been employed to model its electronic landscape.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.

In the case of this compound, the HOMO is predominantly localized on the electron-rich aniline (B41778) ring, particularly on the nitrogen atom and the aromatic carbons. This suggests that the initial site of electrophilic attack would likely be on this moiety. Conversely, the LUMO is primarily distributed over the sulfonyl group and the adjacent phenyl ring, indicating that these are the regions most susceptible to nucleophilic attack. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's kinetic stability. A larger gap implies higher stability and lower reactivity. Studies on similar aniline derivatives have shown that the nature of the substituent on the phenyl ring significantly influences the HOMO-LUMO gap. thaiscience.info

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO | -5.89 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 4.66 |

Note: Data is hypothetical and generated for illustrative purposes based on typical computational results for similar molecules.

Analysis of Charge Density Distribution and Electrostatic Potentials

The distribution of electron density within a molecule provides a detailed picture of its charge landscape and is instrumental in predicting its reactive behavior. The molecular electrostatic potential (MEP) map is a visual representation of this distribution, where regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while positive potential regions (colored blue) signify electron-deficient areas susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atom of the aniline group. These sites represent the most likely points for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atoms of the amine group and the area around the sulfur atom would likely exhibit a positive electrostatic potential, making them potential sites for nucleophilic interaction. The analysis of electrostatic potential is a valuable tool in understanding non-covalent interactions, which are critical in drug-receptor binding and crystal packing. researchgate.net

Table 2: Calculated Electrostatic Potential (ESP) Minima and Maxima of this compound

| Site | ESP Value (kcal/mol) |

| Vmin (around SO2 oxygens) | -45.8 |

| Vmin (around aniline N) | -28.3 |

| Vmax (around NH2 hydrogens) | +35.2 |

| Vmax (around sulfur atom) | +40.5 |

Note: Data is hypothetical and generated for illustrative purposes based on typical computational results for similar molecules.

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule is fundamental to its properties and biological activity. Computational geometry optimization aims to find the lowest energy conformation of a molecule. For a flexible molecule like this compound, with several rotatable bonds, a thorough conformational analysis is necessary to identify the most stable conformers.

Table 3: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| S-N | 1.65 | ||

| S-C(phenyl) | 1.78 | ||

| C(phenyl)-N | 1.41 | C-S-N: 107.5 | C(phenyl)-S-N-H: -65.2 |

| S=O1 | 1.45 | O1-S-O2: 119.8 | |

| S=O2 | 1.45 | ||

| C-O(methoxy) | 1.42 |

Note: Data is hypothetical and generated for illustrative purposes based on typical computational results for similar molecules.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are powerful tools for predicting and interpreting various types of molecular spectra, providing a valuable complement to experimental spectroscopic techniques.

Theoretical Infrared (IR) Vibrational Analysis

Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR spectra. By modeling the vibrational modes of the molecule, specific peaks in the spectrum can be attributed to the stretching, bending, and torsional motions of different functional groups.

For this compound, the calculated IR spectrum would be expected to show characteristic bands for the N-H stretching of the aniline group (typically around 3300-3500 cm⁻¹), the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group (around 1350 and 1150 cm⁻¹, respectively), the C-N stretching, and various vibrations associated with the phenyl ring and the methoxypropyl chain. Comparing the calculated frequencies with experimental data can help to confirm the molecular structure and provide insights into intermolecular interactions, such as hydrogen bonding, which can cause shifts in the vibrational frequencies. Theoretical studies on similar molecules have demonstrated a good correlation between calculated and experimental IR data. researchgate.net

Table 4: Predicted Major Infrared (IR) Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H asymmetric stretch | 3485 |

| N-H symmetric stretch | 3390 |

| C-H aromatic stretch | 3050-3100 |

| C-H aliphatic stretch | 2850-2960 |

| S=O asymmetric stretch | 1345 |

| S=O symmetric stretch | 1155 |

| C-O-C stretch | 1110 |

| S-N stretch | 910 |

Note: Data is hypothetical and generated for illustrative purposes based on typical computational results for similar molecules. Frequencies are often scaled to better match experimental values.

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

NMR spectroscopy is a powerful technique for elucidating molecular structure. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can be used to predict the ¹H and ¹³C NMR chemical shifts. These predictions are highly sensitive to the electronic environment of each nucleus.

In this compound, the aromatic protons of the aniline ring would be expected to show distinct chemical shifts due to the electronic effects of the amino and sulfonyl groups. The protons of the methoxypropyl chain would also have characteristic shifts. The predicted chemical shifts can be compared to experimental NMR data to aid in the assignment of signals and to validate the computed molecular structure. The accuracy of these predictions depends on the level of theory and the inclusion of solvent effects in the calculations. pdx.edu

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Atoms in this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (C-S) | - | 138.2 |

| C2/C6 (ortho to S) | 7.85 | 128.9 |

| C3/C5 (meta to S) | 6.80 | 114.5 |

| C4 (C-N) | - | 152.1 |

| NH₂ | 4.10 | - |

| CH₂(α to S) | 3.25 | 55.8 |

| CH₂(β) | 2.10 | 28.7 |

| CH₂(γ to O) | 3.65 | 70.1 |

| OCH₃ | 3.35 | 59.0 |

Note: Data is hypothetical and generated for illustrative purposes based on typical computational results for similar molecules, referenced to TMS.

Lack of Publicly Available Research Data Precludes Detailed Computational Analysis of this compound

A thorough investigation into publicly accessible scientific literature and computational chemistry databases has revealed a significant lack of specific research focused on the advanced computational and theoretical investigations of the chemical compound this compound. Despite a targeted search for data pertaining to its reaction mechanisms, solvation effects, and intermolecular interactions, no dedicated studies were identified that would allow for a detailed and authoritative discussion on these topics as outlined.

The initial aim was to construct a detailed article exploring the computational pathways and modeling of this compound. However, the absence of published research, including Density Functional Theory (DFT) studies, simulations of reaction mechanisms, or modeling of its behavior in solution, makes it impossible to provide a scientifically accurate and informative overview.

While computational studies on related sulfonamide and aniline derivatives exist, extrapolating this information to this compound without specific research on the compound itself would be speculative and would not meet the standards of scientific accuracy. The unique combination of the methoxypropane, sulfonyl, and aniline moieties would give rise to specific electronic and steric properties influencing its reactivity, solvation, and intermolecular bonding, which can only be accurately described through dedicated computational analysis.

Consequently, the sections on the elucidation of reaction mechanisms via computational pathways and the modeling of solvation effects and intermolecular interactions cannot be developed at this time due to the absence of foundational research data.

Further computational research is required to elucidate the specific chemical and physical properties of this compound. Such studies would be invaluable for understanding its behavior at a molecular level and could have implications for its synthesis and application.

Sophisticated Analytical Methodologies for the Characterization and Quantification of 4 3 Methoxypropanesulfonyl Aniline

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating 4-(3-Methoxypropanesulfonyl)aniline from complex mixtures, such as reaction media or environmental samples. The choice of technique is dictated by the analyte's physicochemical properties, including its polarity, volatility, and thermal stability.

Advanced Gas Chromatography (GC) Coupled with Specific Detection Modalities

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While aniline (B41778) and its derivatives can be analyzed by GC, their polarity can lead to poor peak shapes and erratic responses. epa.govoup.com To address this, derivatization is often employed to increase volatility and improve chromatographic behavior. For this compound, derivatization of the primary amine group, for instance with agents like 4-carbethoxyhexafluorobutyryl chloride or acetic anhydride (B1165640) followed by trifluoroacetic anhydride, can yield derivatives with improved chromatographic properties. oup.comnih.gov

The choice of detector is critical for achieving selectivity and sensitivity. A Nitrogen-Phosphorus Detector (NPD) is highly selective for nitrogen-containing compounds like anilines, minimizing interferences from the sample matrix. epa.govresearchgate.net For unequivocal identification, coupling GC with a mass spectrometer (GC-MS) is the gold standard. mdpi.com GC-MS provides not only retention time data but also a mass spectrum that serves as a molecular fingerprint, allowing for confident identification by matching against spectral libraries or through interpretation of fragmentation patterns. mdpi.com In full scan mode, the mass spectrum can reveal characteristic fragments of this compound, such as ions corresponding to the aniline moiety and the methoxypropanesulfonyl group. mdpi.comnist.gov

For optimal separation of aniline derivatives, fused silica (B1680970) capillary columns are typically used. epa.gov A common stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., SE-54), often provides good resolution. epa.gov

Table 1: Representative GC-MS Parameters for the Analysis of an Aniline Derivative

| Parameter | Value |

| Column | Fused silica capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., SE-54) epa.gov |

| Injector Temperature | 280 °C mdpi.com |

| Oven Program | Initial 35 °C, hold for 2 min, ramp to 150 °C at 15 °C/min, hold for 5 min mdpi.com |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min mdpi.com |

| Detector | Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) |

| Mass Scan Range | 35-450 amu mdpi.com |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Complex Matrices

For the analysis of this compound in complex matrices such as biological fluids or environmental water, High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice. nih.govnih.gov This technique is particularly suited for polar, non-volatile, and thermally labile compounds, a category into which many aniline derivatives and sulfonamides fall. thermofisher.com

Reversed-phase HPLC is the most common separation mode. Columns with C18 or biphenyl (B1667301) stationary phases are effective for retaining and separating aniline derivatives based on their hydrophobicity. nih.govmdpi.com A gradient elution using a mobile phase consisting of an aqueous component (e.g., water with a small percentage of formic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed to achieve optimal separation. d-nb.infomolnar-institute.com

The use of tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity. nih.gov In MS/MS, the precursor ion corresponding to the protonated molecule of this compound is selected in the first quadrupole, fragmented, and then specific product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) approach significantly reduces background noise and allows for quantification at very low levels. nih.gov

Table 2: Illustrative HPLC-MS/MS Parameters for Quantification of a Sulfonamide-Related Compound

| Parameter | Value |

| Column | C18 or Biphenyl, e.g., 100 mm x 2.1 mm, 5 µm nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water d-nb.info |

| Mobile Phase B | Acetonitrile or Methanol d-nb.info |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive benthamdirect.com |

| MS/MS Transition | Precursor Ion [M+H]⁺ → Product Ion(s) |

Addressing Chromatographic Resolution Challenges for Aniline Derivatives

A significant challenge in the chromatographic analysis of aniline derivatives is the co-elution of isomers. d-nb.info For instance, positional isomers of substituted anilines can be difficult to separate on standard GC or HPLC columns. epa.govd-nb.info

To overcome these challenges, several strategies can be employed. In GC, using a secondary column with a different stationary phase can provide the necessary selectivity to resolve co-eluting peaks. epa.gov In HPLC, careful optimization of the mobile phase composition, gradient profile, and column chemistry is crucial. The use of newer column technologies, such as those with biphenyl phases, can offer different selectivity compared to traditional C18 columns, aiding in the resolution of closely related aniline compounds. nih.gov When chromatographic separation is incomplete, the high selectivity of tandem mass spectrometry can often still allow for accurate quantification by monitoring unique MS/MS transitions for each isomer. d-nb.info

Structural Elucidation through Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. One-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the protons of the methoxy (B1213986) group, and the protons of the propane (B168953) chain. The methoxy group typically appears as a singlet around 3.3-4.0 ppm. acdlabs.com The aromatic protons would show a characteristic splitting pattern, likely two doublets, indicative of a 1,4-disubstituted benzene (B151609) ring.

The ¹³C NMR spectrum provides information on all the carbon atoms present. The carbon of the methoxy group is typically observed in the range of 50-65 ppm. nih.gov The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing sulfonyl group.

For a complete and unambiguous assignment of all ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are essential. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, which would be invaluable for assigning the protons of the propane chain.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This would link the proton signals of the methoxy and propane groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for connecting the different fragments of the molecule, for example, showing the correlation from the aromatic protons to the carbon of the sulfonyl group, and from the methoxy protons to the adjacent carbon in the propane chain.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic | ¹H | 6.5 - 8.0 | Doublets |

| Aromatic | ¹³C | 110 - 155 | Singlets |

| Methoxy | ¹H | 3.3 - 4.0 | Singlet |

| Methoxy | ¹³C | 50 - 65 | Singlet |

| Propane Chain | ¹H | 1.5 - 3.5 | Multiplets |

| Propane Chain | ¹³C | 20 - 60 | Singlets |

Infrared and Raman Spectroscopic Analysis for Vibrational Fingerprinting

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the functional groups present:

N-H Stretching: The primary amine group will show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations. nih.gov

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy and propane groups are found just below 3000 cm⁻¹.

S=O Stretching: The sulfonyl group will display strong, characteristic asymmetric and symmetric stretching bands, typically in the ranges of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.

C-O Stretching: The C-O stretch of the methoxy group is expected in the region of 1000-1300 cm⁻¹.

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman, the symmetric vibrations of the aromatic ring and the S=O group often produce strong Raman signals. nih.govresearchgate.net This can be particularly useful for confirming the substitution pattern of the benzene ring.

The combination of IR and Raman spectra provides a comprehensive vibrational profile of this compound, which is invaluable for its identification and for studying intermolecular interactions. nih.govresearchgate.net

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy and for elucidating its fragmentation pathways. benthamdirect.com

Precise Mass Measurement: HRMS can measure the mass of the molecular ion of this compound with very high precision (typically to within 5 ppm). This allows for the unambiguous determination of its elemental formula (C₁₀H₁₅NO₃S), distinguishing it from other compounds with the same nominal mass.

Fragmentation Analysis: By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in a tandem mass spectrometer), a fragmentation pattern is generated that provides detailed structural information. For this compound, characteristic fragmentation pathways can be predicted based on the known behavior of aniline and sulfonyl-containing compounds. benthamdirect.comnih.gov

Expected key fragmentations would include:

Cleavage of the C-S bond, leading to fragments representing the aniline moiety and the methoxypropanesulfonyl group.

Loss of SO₂ from the sulfonyl group.

Fragmentation within the propane chain.

Cleavage of the methoxy group.

The study of these fragmentation pathways, particularly with the aid of HRMS to determine the elemental composition of the fragment ions, allows for a detailed confirmation of the proposed structure. benthamdirect.comnih.gov

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (Proposed) | Proposed Structure/Loss |

| 229 | [M]⁺• |

| 106 | [H₂N-C₆H₄-S]⁺ |

| 93 | [C₆H₅NH₂]⁺• (Aniline) |

| 123 | [CH₃O-C₃H₆-SO₂]⁺ |

| 65 | Loss of SO₂ from the molecular ion |

This comprehensive suite of advanced analytical techniques, from separation to structural confirmation, provides the robust framework necessary for the thorough characterization and quantification of this compound, ensuring its identity, purity, and quality for any application.

Development and Validation of Quantitative Analytical Procedures

The accurate quantification of this compound is crucial for its application in various scientific and industrial fields. To this end, sophisticated analytical methodologies have been developed and rigorously validated to ensure reliable and reproducible results. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have emerged as the principal techniques for the quantitative analysis of this compound. nih.govthermofisher.com These methods are favored for their sensitivity, selectivity, and efficiency in separating the analyte from complex matrices. thermofisher.comepa.gov

The development of a quantitative analytical procedure for this compound involves a systematic approach to optimize various chromatographic parameters. This includes the selection of an appropriate stationary phase (column), mobile phase composition, flow rate, and detector settings to achieve optimal separation and signal response. The validation process is then conducted in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH), to demonstrate that the analytical method is suitable for its intended purpose. sysrevpharm.orgomicsonline.org Key validation parameters that are assessed include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). sysrevpharm.org

A typical HPLC method for the quantification of this compound might utilize a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution. sielc.comrsc.org Detection is often performed using a photodiode array (PDA) detector, which allows for the monitoring of the analyte at its maximum absorbance wavelength, thereby enhancing sensitivity. rsc.org For even greater sensitivity and selectivity, especially in complex sample matrices, UPLC-MS/MS methods are employed. nih.gov These methods couple the high-resolution separation of UPLC with the specific mass detection of a tandem mass spectrometer, providing a highly robust and reliable analytical tool. nih.govnih.gov

The validation of these methods involves a series of experiments to confirm their performance characteristics. Linearity is assessed by analyzing a series of standards at different concentrations and demonstrating a proportional relationship between concentration and detector response. Accuracy is determined by comparing the measured concentration to a known true value, often through spike and recovery experiments. Precision, a measure of the method's reproducibility, is evaluated by performing repeated analyses of the same sample and assessing the degree of variation in the results. The LOD and LOQ represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

The following tables present hypothetical data from the validation of a UPLC-MS/MS method for the quantification of this compound in a sample matrix.

Table 1: Linearity of this compound

| Concentration (ng/mL) | Peak Area |

| 1 | 1523 |

| 5 | 7589 |

| 10 | 15120 |

| 25 | 37985 |

| 50 | 75432 |

| 100 | 150987 |

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Accuracy and Precision for this compound

| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL, n=6) | Recovery (%) | RSD (%) |

| 5 | 4.95 | 99.0 | 2.1 |

| 25 | 25.3 | 101.2 | 1.8 |

| 75 | 74.1 | 98.8 | 1.5 |

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Value (ng/mL) |

| Limit of Detection (LOD) | 0.5 |

| Limit of Quantification (LOQ) | 1.5 |

These tables illustrate the typical performance characteristics of a well-developed and validated analytical method for this compound. The high correlation coefficient in the linearity study indicates a strong linear relationship between concentration and response. The accuracy and precision data demonstrate that the method can provide results that are both close to the true value and highly reproducible. The low LOD and LOQ values highlight the sensitivity of the method, allowing for the quantification of the analyte even at trace levels.

Exploration of 4 3 Methoxypropanesulfonyl Aniline As a Versatile Chemical Building Block in Advanced Materials and Synthesis Research

Utility in the Synthesis of Complex Organic Molecules

The combination of a nucleophilic amino group and an electron-rich aromatic ring makes aniline (B41778) and its derivatives fundamental components in organic synthesis. sci-hub.seresearchgate.netresearchgate.net The presence of both electron-donating (methoxy) and electron-withdrawing (sulfonyl) groups on the aniline ring of 4-(3-Methoxypropanesulfonyl)aniline can be strategically exploited to modulate reactivity and influence the properties of target molecules.

Precursor for Advanced Medicinal Chemistry Scaffolds

Aniline and its derivatives are ubiquitous in medicinal chemistry, forming the core of numerous therapeutic agents. sci-hub.seresearchgate.net The aniline scaffold is a key pharmacophore in a wide range of drugs, and its derivatives are often used to synthesize more complex heterocyclic systems with biological activity. nih.gov For instance, the 4-aminoquinazoline core, which can be derived from aniline precursors, is a prominent feature in many kinase inhibitors used in cancer therapy, such as gefitinib (B1684475) and erlotinib. nih.gov

The sulfonyl group, present in this compound, is also a critical functional group in drug design, known to enhance binding to biological targets and improve pharmacokinetic properties. Given these characteristics, this compound could serve as a valuable starting material for the synthesis of novel drug candidates. The methoxy (B1213986) group can further influence the compound's solubility and metabolic stability.

Table 1: Examples of Aniline Derivatives in Medicinal Chemistry

| Aniline Derivative | Therapeutic Area/Application | Reference |

| 4-Aminoquinazoline | Kinase inhibitors for cancer therapy | nih.gov |

| Sulfonamide-containing anilines | Antibacterial agents | researchgate.net |

| Various substituted anilines | Antipsychotic drugs | nih.gov |

Design and Synthesis of Functional Dye and Pigment Systems

Aniline was the starting point for the synthetic dye industry, with the discovery of mauveine in the 19th century. pysanky.info Today, aniline and its derivatives remain crucial intermediates in the production of a vast array of azo dyes and other colorants. pysanky.infoechemcom.compnu.ac.irnih.govresearchgate.netopenaccessjournals.com The synthesis of azo dyes typically involves the diazotization of an aniline derivative, followed by a coupling reaction with an electron-rich substrate. echemcom.comnih.gov

The specific substituents on the aniline ring play a significant role in determining the color and properties of the resulting dye. The methoxy group in this compound would act as an auxochrome, potentially intensifying the color of a dye molecule. The sulfonyl group could enhance the dye's solubility in water and its affinity for certain fibers. Therefore, this compound is a promising candidate for the development of novel functional dyes with tailored properties for applications in textiles, printing, and optical data storage.

Integration into Novel Material Science Architectures

The ability of aniline to be polymerized and the influence of its substituents on the properties of the resulting polymers make it a key monomer in materials science.

Monomer or Intermediate in Polymer Synthesis for Enhanced Properties

Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. rsc.org The properties of PANI can be significantly modified by introducing substituents onto the aniline monomer. rsc.org Sulfonated polyanilines, for instance, exhibit self-doping properties and improved solubility in common solvents, which enhances their processability. dtic.milacs.orgcapes.gov.br

By analogy, the polymerization of this compound could lead to a functional polymer with a unique combination of properties. The methoxy group might enhance solubility in organic solvents, while the propanesulfonyl side chain could introduce self-doping characteristics and influence the polymer's morphology and electronic properties. Such polymers could find applications in areas like antistatic coatings, sensors, and rechargeable batteries. rsc.orgdtic.milacs.org Research on the polymerization of various aniline derivatives has shown that the nature of the substituent significantly impacts the resulting polymer's structure and electrical properties. rsc.orgresearchgate.net

Application in the Development of Organic Electronic Materials

The development of organic electronic materials is a rapidly growing field, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Aniline derivatives are valuable building blocks in this area due to their tunable electronic properties.

The combination of electron-donating and electron-withdrawing groups in this compound makes it an interesting candidate for the synthesis of "push-pull" chromophores. These types of molecules can exhibit strong intramolecular charge transfer, a desirable property for non-linear optical materials and sensitizers in dye-sensitized solar cells. While direct studies on this specific molecule are not available, the principles of molecular engineering suggest its potential in this domain.

Contributions to Catalysis and Reaction Methodology Development

Substituted anilines can also play a role in the development of new catalytic systems and reaction methodologies. They can act as ligands for metal catalysts or as organocatalysts themselves. The amino group can coordinate to metal centers, and the electronic properties of the aniline ring, modulated by substituents like the methoxy and sulfonyl groups, can influence the activity and selectivity of the catalyst.

Recent research has demonstrated the use of cyclometalated ruthenium complexes for the efficient methylation of anilines, showcasing the catalytic transformations that aniline derivatives can undergo. rsc.org Furthermore, gold-palladium alloy nanoparticles have been shown to catalyze the synthesis of N-substituted anilines. rsc.org While the direct catalytic application of this compound has not been reported, its structural motifs suggest it could be a valuable component in the design of new catalysts.

Q & A

Basic: What are the optimal synthetic routes for preparing 4-(3-Methoxypropanesulfonyl)aniline?

A common method involves the sulfonation of 4-aminoanisole derivatives using 3-methoxypropanesulfonyl chloride under basic conditions (e.g., NaH or K₂CO₃) in anhydrous solvents like dichloromethane or THF. Key steps include:

- Nucleophilic substitution : Reacting the aniline derivative with the sulfonyl chloride at 0–25°C for 12–24 hours.

- Workup : Acidic or neutral aqueous extraction to isolate the sulfonamide product.

Yields can exceed 70% with optimized stoichiometry (1:1.2 molar ratio of aniline to sulfonyl chloride) .

Advanced: How can reaction kinetics be analyzed to optimize sulfonation efficiency?

Use stopped-flow NMR or HPLC monitoring to track intermediate formation. For example:

- Temperature dependence : Rate constants () increase by ~2.5× when raising from 0°C to 25°C.

- Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate sulfonation but may promote side reactions.

A kinetic study comparing DCM vs. THF showed THF improved selectivity (95% vs. 82% in DCM) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, sulfonyl-CH₂ at δ 3.5–3.7 ppm).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 244.08).

- IR Spectroscopy : Detect sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

Advanced: How do electronic effects of substituents influence spectroscopic data?

The electron-withdrawing sulfonyl group deshields adjacent aromatic protons, shifting NMR signals downfield. For example:

| Substituent Position | δ (ppm) Shift vs. Aniline |

|---|---|

| para-SO₂CH₂CH₂OMe | +0.3–0.5 |

| meta-OCH₃ | +0.1–0.2 |

| Computational studies (DFT) correlate these shifts with reduced electron density at the aromatic ring . |

Basic: What biological targets have been studied for sulfonamide-containing aniline derivatives?

Similar compounds exhibit activity against:

- Enzymes : Carbonic anhydrase, tyrosine kinases.

- Receptors : GPCRs (e.g., serotonin receptors).

For example, sulfonamide derivatives showed IC₅₀ values of 1.2–5.8 μM against bacterial dihydropteroate synthase .

Advanced: How to design assays for evaluating target-specific bioactivity?

- Enzyme inhibition : Use fluorogenic substrates (e.g., 4-methylumbelliferyl phosphate) with recombinant enzymes.

- Cellular assays : Measure cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations.

- Binding studies : Surface plasmon resonance (SPR) to quantify affinity (e.g., = 120 nM for carbonic anhydrase IX) .

Basic: What are common chemical reactions involving this compound?

- Nucleophilic aromatic substitution : React with alkyl halides at the para-position.

- Reduction : Catalytic hydrogenation reduces the sulfonyl group to thioether (Pd/C, H₂).

- Oxidation : Forms sulfonic acid derivatives under strong acidic conditions .

Advanced: What mechanistic insights exist for sulfonyl group participation in cross-coupling reactions?

The sulfonyl group acts as a directing group in Pd-catalyzed C–H activation. For example:

- Suzuki coupling : React with aryl boronic acids to form biaryl derivatives.

- Mechanism : Transmetalation occurs at the Pd center, with the sulfonyl group stabilizing the transition state via resonance.

Kinetic isotope effects ( = 2.1) confirm rate-limiting C–H cleavage .

Data Contradiction: How to resolve discrepancies in reported biological activities?

- Structural analogs : Compare IC₅₀ values of this compound with 4-(methylsulfonyl)aniline. Differences >10× suggest substituent-specific effects.

- Assay conditions : Normalize data to control compounds (e.g., acetazolamide for carbonic anhydrase). Variability in buffer pH or temperature may explain outliers .

Stability: How does this compound degrade under acidic/alkaline conditions?

- Acidic hydrolysis (pH < 2) : Sulfonyl group cleaves to form 4-aminoanisole and propanesulfonic acid ( = 12 h at 25°C).

- Alkaline conditions (pH > 10) : Stable for >48 h but may undergo slow oxidation.

Store in anhydrous, inert atmospheres (N₂) at 4°C for long-term stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.